molecular formula C14H11N5O3S2 B1649595 N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021107-03-8

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B1649595
CAS No.: 1021107-03-8
M. Wt: 361.4
InChI Key: GSJCAJYPHHFXNG-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical reactivity. This structural complexity makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3S2/c20-11(17-14-15-5-7-23-14)8-24-12-4-3-10(18-19-12)16-13(21)9-2-1-6-22-9/h1-7H,8H2,(H,15,17,20)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJCAJYPHHFXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136843
Record name N-[6-[[2-Oxo-2-(2-thiazolylamino)ethyl]thio]-3-pyridazinyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021107-03-8
Record name N-[6-[[2-Oxo-2-(2-thiazolylamino)ethyl]thio]-3-pyridazinyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021107-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-[[2-Oxo-2-(2-thiazolylamino)ethyl]thio]-3-pyridazinyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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